What is 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole?
What is 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole?
An In-Depth Technical Guide to 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
Introduction: A Versatile Building Block in Modern Synthesis
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three key components: an aromatic pyrazole core, an N-ethyl group, and a boronic acid pinacol ester functional group. The pyrazole ring is a prevalent scaffold in numerous pharmaceutical agents, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The boronic acid pinacol ester moiety makes this compound a stable, easy-to-handle, and highly effective reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]
This guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on the mechanistic principles and practical methodologies that are critical for its successful use in a research and development setting.
Physicochemical and Structural Properties
The compound's structure marries the stability of the pyrazole ring with the reactivity of the boronate ester. The N-ethyl group enhances solubility in organic solvents compared to its N-H counterpart and provides steric and electronic modulation of the pyrazole ring.
Chemical Structure
Caption: Chemical structure of the title compound.
Key Properties
| Property | Value | Reference |
| CAS Number | 1005301-73-1 | N/A |
| Molecular Formula | C₁₁H₁₉BN₂O₂ | N/A |
| Molecular Weight | 222.09 g/mol | N/A |
| Appearance | Typically an off-white to white solid | General observation for similar compounds |
| Purity | ≥95% (typical commercial grade) | N/A |
Synthesis Pathway: Miyaura Borylation
The most common and efficient method for synthesizing pyrazole boronic esters is the palladium-catalyzed Miyaura borylation. This reaction involves the coupling of a halogenated pyrazole precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂(pin)₂). The choice of a mild base like potassium acetate is crucial; it facilitates the catalytic cycle without promoting a subsequent, premature Suzuki coupling with the starting halide.[5]
Synthesis Workflow Diagram
Caption: General workflow for Miyaura borylation synthesis.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole.
Materials:
-
5-Bromo-1-ethyl-1H-pyrazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-1-ethyl-1H-pyrazole, B₂(pin)₂, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4] This reaction allows for the efficient construction of complex molecules, such as biaryls and other conjugated systems, which are common motifs in pharmaceuticals and functional materials.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the pyrazole moiety) to the palladium center, displacing the halide. The base is essential for activating the boron atom, which enhances the polarization of the organic ligand and facilitates this step.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole with an aryl bromide.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)
-
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene or 1,4-Dioxane/Water mixture
Procedure:
-
In a reaction vessel, combine the aryl bromide, the pyrazole boronic ester, and the palladium catalyst.
-
Add the solvent (e.g., toluene), followed by the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the desired biaryl product.
Safety and Handling
While specific data for this exact compound is limited, compounds of this class (pyrazole boronic esters) require careful handling in a laboratory setting.[8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
GHS Hazard Information
The following hazards are typical for pyrazole boronic acid pinacol esters.[9][10][11][12]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[8][13] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Many boronic esters are sensitive to moisture and should be stored under an inert atmosphere if possible.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]
-
1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]
-
Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][9]-Fused Indole Heterocycles. PubMed Central. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.ie [fishersci.ie]
- 10. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
